molecular formula C14H17N3OS B5861492 N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE

N'-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE

Cat. No.: B5861492
M. Wt: 275.37 g/mol
InChI Key: UMADZYUSZMMQFV-MHWRWJLKSA-N
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Description

N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a cyclohexene ring, a pyridine ring, and an aceto-hydrazide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE typically involves the condensation of cyclohex-3-en-1-one with 2-(pyridin-2-ylsulfanyl)aceto-hydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, cost-effectiveness, and environmental sustainability. Key parameters such as reaction time, temperature, and solvent choice are meticulously controlled to achieve consistent product quality .

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted hydrazides .

Scientific Research Applications

N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-3-en-1-one: A simpler analog with a cyclohexene ring and a carbonyl group.

    Pyridin-2-ylsulfanyl derivatives: Compounds with similar pyridine and sulfanyl groups.

Uniqueness

N’-[(E)-(CYCLOHEX-3-EN-1-YL)METHYLIDENE]-2-(PYRIDIN-2-YLSULFANYL)ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-[(E)-cyclohex-3-en-1-ylmethylideneamino]-2-pyridin-2-ylsulfanylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c18-13(11-19-14-8-4-5-9-15-14)17-16-10-12-6-2-1-3-7-12/h1-2,4-5,8-10,12H,3,6-7,11H2,(H,17,18)/b16-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMADZYUSZMMQFV-MHWRWJLKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C=NNC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CC=C1)/C=N/NC(=O)CSC2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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